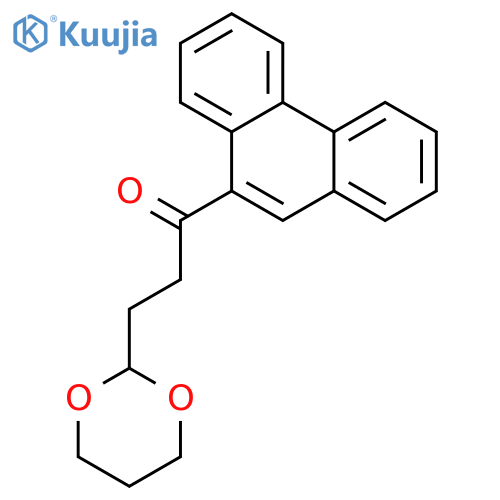

Cas no 898756-44-0 (9-3-(1,3-Dioxan-2-yl)propionylphenanthrene)

898756-44-0 structure

商品名:9-3-(1,3-Dioxan-2-yl)propionylphenanthrene

9-3-(1,3-Dioxan-2-yl)propionylphenanthrene 化学的及び物理的性質

名前と識別子

-

- 3-(1,3-dioxan-2-yl)-1-phenanthren-9-ylpropan-1-one

- 9-[3-(1,3-DIOXAN-2-YL)PROPIONYL]PHENANTHRENE

- 9-3-(1,3-Dioxan-2-yl)propionylphenanthrene

- 3-(1,3-DIOXAN-2-YL)-1-(PHENANTHREN-9-YL)PROPAN-1-ONE

- AKOS016023591

- DTXSID10646034

- MFCD03844328

- 898756-44-0

-

- MDL: MFCD03844328

- インチ: InChI=1S/C21H20O3/c22-20(10-11-21-23-12-5-13-24-21)19-14-15-6-1-2-7-16(15)17-8-3-4-9-18(17)19/h1-4,6-9,14,21H,5,10-13H2

- InChIKey: YQOFECLBAMKMOH-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCC4OCCCO4

計算された属性

- せいみつぶんしりょう: 320.14100

- どういたいしつりょう: 320.14124450g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 429

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

- 密度みつど: 1.185

- ふってん: 519.8°C at 760 mmHg

- フラッシュポイント: 260.7°C

- 屈折率: 1.63

- PSA: 35.53000

- LogP: 4.71890

- じょうきあつ: 0.0±1.4 mmHg at 25°C

9-3-(1,3-Dioxan-2-yl)propionylphenanthrene セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

9-3-(1,3-Dioxan-2-yl)propionylphenanthrene 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

9-3-(1,3-Dioxan-2-yl)propionylphenanthrene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 208429-2g |

9-[3-(1,3-dioxan-2-yl)propionyl]phenanthrene |

898756-44-0 | 97% | 2g |

£643.00 | 2022-03-01 | |

| TRC | D010475-250mg |

9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene |

898756-44-0 | 250mg |

$ 365.00 | 2022-06-06 | ||

| TRC | D010475-500mg |

9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene |

898756-44-0 | 500mg |

$ 605.00 | 2022-06-06 | ||

| A2B Chem LLC | AH92079-1g |

9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene |

898756-44-0 | 97% | 1g |

$538.00 | 2024-04-19 | |

| A2B Chem LLC | AH92079-2g |

9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene |

898756-44-0 | 97% | 2g |

$758.00 | 2024-04-19 | |

| A2B Chem LLC | AH92079-5g |

9-[3-(1,3-Dioxan-2-yl)propionyl]phenanthrene |

898756-44-0 | 97% | 5g |

$1725.00 | 2024-04-19 | |

| Fluorochem | 208429-5g |

9-[3-(1,3-dioxan-2-yl)propionyl]phenanthrene |

898756-44-0 | 97% | 5g |

£1516.00 | 2022-03-01 |

9-3-(1,3-Dioxan-2-yl)propionylphenanthrene 関連文献

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

898756-44-0 (9-3-(1,3-Dioxan-2-yl)propionylphenanthrene) 関連製品

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

推奨される供給者

Amadis Chemical Company Limited

(CAS:898756-44-0)9-3-(1,3-Dioxan-2-yl)propionylphenanthrene

清らかである:99%

はかる:1g

価格 ($):346